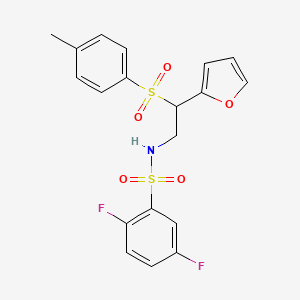

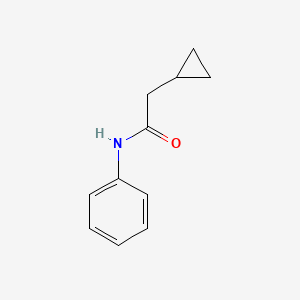

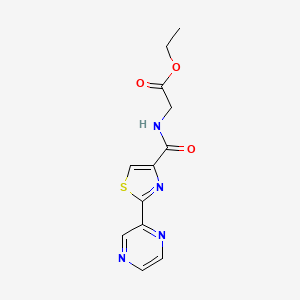

2,5-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzenesulfonamide, also known as DBS-005, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative and has been synthesized using specific methods that will be discussed later in The mechanism of action of DBS-005 and its biochemical and physiological effects have also been studied, and its advantages and limitations for laboratory experiments have been identified. In this paper, we will explore the various aspects of DBS-005 and its potential future directions for scientific research.

Scientific Research Applications

Synthesis of Furyl Sulfonamides

The compound has been involved in the efficient synthesis of furyl sulfonamides, demonstrating the utility of furan reactions with in situ generated N-tosyl imines. This process allows for the creation of novel sulfonamide derivatives, showcasing the chemical's role in synthesizing bioactive molecules with potential applications in drug discovery and development (Padwa et al., 2003).

Gold(I)-Catalyzed Reactions

Another research application includes the gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade to obtain N-(furan-3-ylmethylene)benzenesulfonamides. This method enriches the chemistry of gold carbenoids and demonstrates the compound's role in the development of novel catalytic processes that could be useful in organic synthesis and material science (Wang et al., 2014).

Nucleophilic Cyclization

The compound also plays a role in the nucleophilic 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes, facilitating the synthesis of ring-fluorinated hetero- and carbocycles. This showcases its importance in the synthesis of fluorinated compounds, which are highly sought after in the pharmaceutical industry for their unique properties (Ichikawa et al., 2002).

Crystal Structure Analysis

Research on benzenesulfonamide derivatives has also extended to crystallography, where studies of isomorphous benzenesulfonamide crystal structures were conducted to understand the intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl. These studies are crucial for designing molecules with desired physical and chemical properties (Bats et al., 2001).

Furan Diels-Alder Reactions

In the realm of synthetic organic chemistry, the compound has been implicated in unusual furan Diels-Alder reactions, highlighting its utility in creating complex molecular architectures through selective and efficient reaction pathways. Such studies contribute to advancements in synthetic methodologies, potentially impacting the development of new materials and pharmaceuticals (Griffith et al., 2006).

properties

IUPAC Name |

2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO5S2/c1-13-4-7-15(8-5-13)28(23,24)19(17-3-2-10-27-17)12-22-29(25,26)18-11-14(20)6-9-16(18)21/h2-11,19,22H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVXBVQIPSHWPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2800556.png)

![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2800558.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2800566.png)

![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2800576.png)